

# Physicochemical Characteristics of 5-Phenylhexanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *5-phenylhexanoic Acid*

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This technical guide provides a comprehensive overview of the known physicochemical characteristics of **5-phenylhexanoic acid**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted values and data from structurally related molecules to offer a broader context for research and development.

## Core Physicochemical Data

**5-Phenylhexanoic acid** is a medium-chain fatty acid derivative with a phenyl substituent. Its chemical structure imparts a combination of hydrophobic and hydrophilic properties, influencing its behavior in biological and chemical systems. The following table summarizes its key physicochemical properties.

Property	Value/Information	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	192.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	2972-25-0	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	5-phenylhexanoic acid	<a href="#">[1]</a>
Melting Point	Data not available	<a href="#">[3]</a>
Boiling Point	Data not available	<a href="#">[3]</a>
pKa (estimated)	~4.8	<a href="#">[1]</a>
LogP (estimated)	3.2 ± 0.3	<a href="#">[1]</a>
Aqueous Solubility	Data not available	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **5-phenylhexanoic acid** are not extensively documented in the literature. However, standard methodologies for carboxylic acids can be readily applied.

### Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating a solution of **5-phenylhexanoic acid** with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.

Protocol Outline:

- Preparation of Solutions:
  - Prepare a standardized solution of 0.1 M NaOH.
  - Accurately weigh and dissolve a sample of **5-phenylhexanoic acid** in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility) to a known concentration.

- Titration:
  - Calibrate a pH meter using standard buffer solutions.
  - Place the **5-phenylhexanoic acid** solution in a beaker with a magnetic stirrer.
  - Incrementally add the standardized NaOH solution and record the pH after each addition, allowing the solution to equilibrate.
- Data Analysis:
  - Plot the pH values against the volume of NaOH added to generate a titration curve.
  - The pKa is determined from the pH at the half-equivalence point.

## Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

### Protocol Outline:

- System Preparation:
  - Saturate n-octanol with water and water with n-octanol.
- Partitioning:
  - Dissolve a known amount of **5-phenylhexanoic acid** in the n-octanol-saturated water or water-saturated n-octanol.
  - Add an equal volume of the other phase to a flask.
  - Shake the flask for a predetermined time to allow for partitioning equilibrium to be reached.
- Analysis:
  - Separate the two phases by centrifugation.

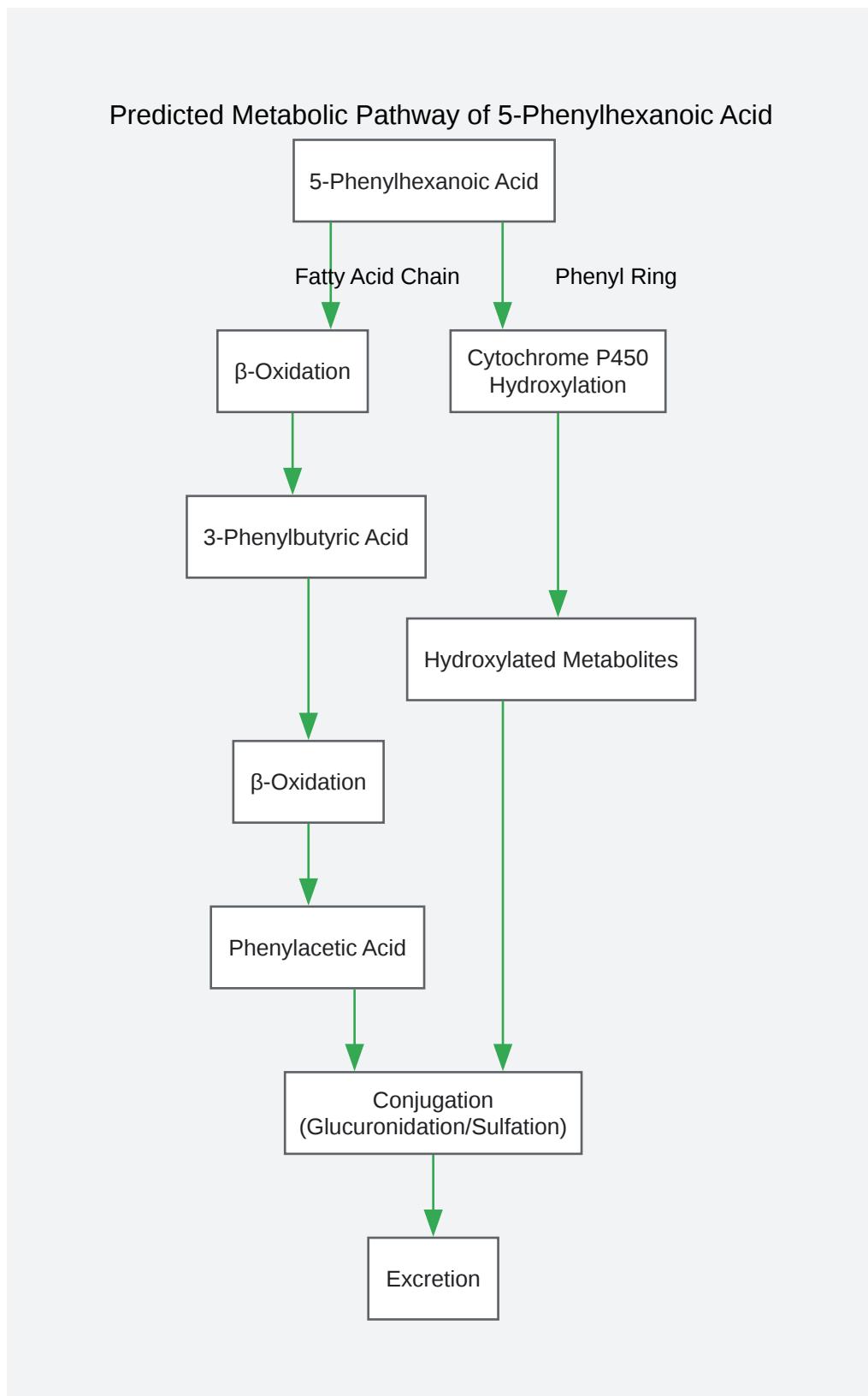
- Determine the concentration of **5-phenylhexanoic acid** in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculation:
  - The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

## Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of **5-phenylhexanoic acid** is currently lacking in the scientific literature.<sup>[1]</sup> However, based on the known metabolism and activities of structurally related phenylalkanoic acids, we can propose potential pathways for investigation.

## Predicted Metabolic Pathway

Phenylalkanoic acids are known to be metabolized via  $\beta$ -oxidation of the fatty acid chain and hydroxylation of the aromatic ring by cytochrome P450 enzymes.<sup>[4]</sup> The following diagram illustrates a predicted metabolic pathway for **5-phenylhexanoic acid**.



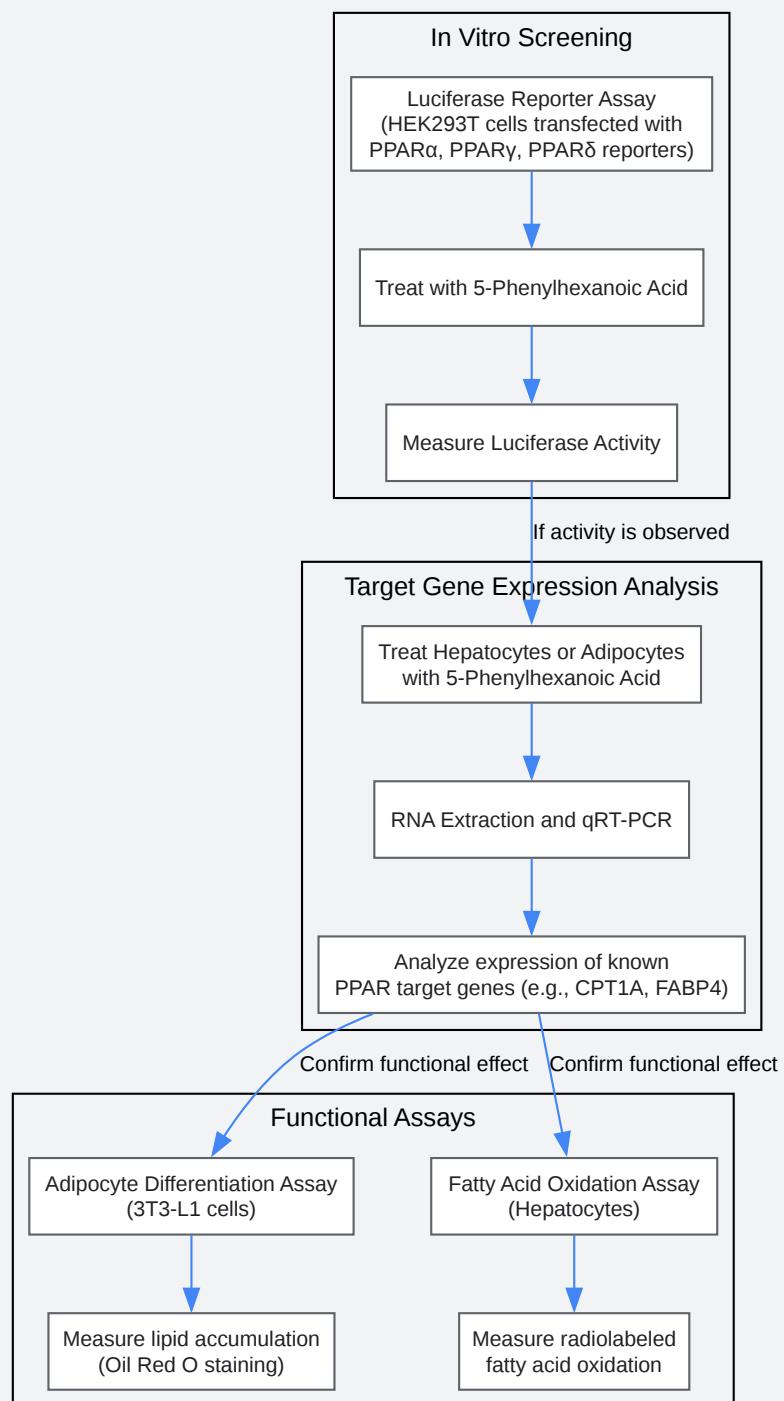
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Caption: Predicted metabolic fate of **5-phenylhexanoic acid** via β-oxidation and hydroxylation.

# Proposed Experimental Workflow for Investigating PPAR Agonism

Structurally related phenyl-substituted fatty acids have been identified as potential agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.<sup>[5][6][7][8]</sup> The following workflow outlines a strategy to investigate whether **5-phenylhexanoic acid** exhibits similar activity.

## Proposed Workflow for Investigating PPAR Agonism

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Caption: A proposed experimental workflow to assess the potential PPAR agonistic activity of **5-phenylhexanoic acid**.

## Conclusion

While there is a notable lack of direct experimental data on the physicochemical properties and biological activities of **5-phenylhexanoic acid**, this guide provides a summary of the available information and outlines standard methodologies for its characterization. The predicted metabolic pathways and proposed experimental workflows offer a starting point for future research into this compound's potential role in metabolic regulation and as a lead for drug discovery. Further investigation is warranted to fully elucidate the properties and biological significance of **5-phenylhexanoic acid**.

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